
1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone), commonly known as NBH, is a chemical compound that has been extensively studied for its biological properties. It is a hydrazone derivative of 1,2-naphthoquinone and 2,3-dihydro-1,4-benzodioxin, and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of NBH is not fully understood, but it has been shown to act as a potent inhibitor of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells, and to inhibit the production of reactive oxygen species, which can cause cellular damage.
Biochemical and physiological effects:
NBH has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis in these cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBH has several advantages for lab experiments, including its ease of synthesis, its stability, and its low toxicity. However, it also has some limitations, including its poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on NBH. These include further studies on its mechanism of action, and its potential use in the treatment of various diseases. It may also be useful to explore the synthesis of new derivatives of NBH, which may possess even more interesting properties. Finally, it may be useful to investigate the potential use of NBH in combination with other drugs, to enhance its therapeutic effects.
Métodos De Síntesis
NBH can be synthesized using a variety of methods, including condensation reactions between 1,2-naphthalenedione and 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide, and oxidative coupling of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide and 1,2-naphthoquinone. The synthesis of NBH has been extensively studied, and several efficient methods have been developed.
Aplicaciones Científicas De Investigación
NBH has been extensively studied for its biological properties, and has shown promising results in various applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-7-5-12-3-1-2-4-14(12)18(15)20-19-13-6-8-16-17(11-13)23-10-9-22-16/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHFTJOPGWRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)

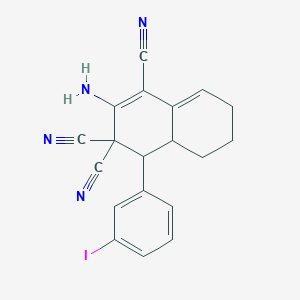

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
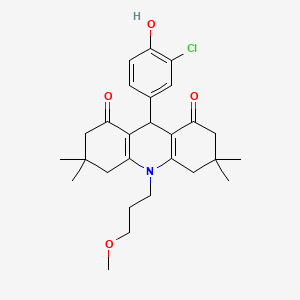
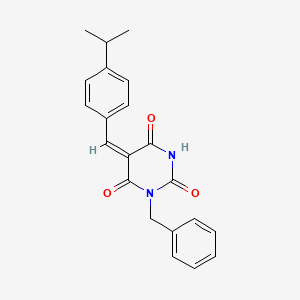
![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
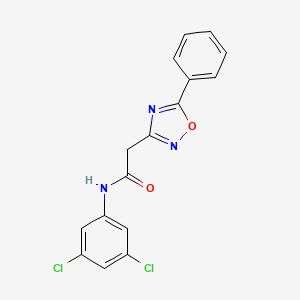
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
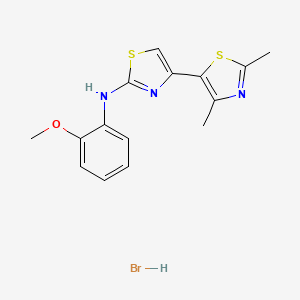
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)